(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPC-09 involves the chemical modification of sialic acid. The process typically includes the acetylation of neuraminic acid to produce aceneuramic acid. The reaction conditions often involve the use of acetic anhydride and a catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of NPC-09 follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, involving advanced purification techniques such as crystallization and chromatography. The production facilities are designed to maintain stringent quality control to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
NPC-09 undergoes various chemical reactions, including:
Oxidation: NPC-09 can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in NPC-09, potentially altering its efficacy and safety profile.
Substitution: Substitution reactions can introduce new functional groups into the NPC-09 molecule, enhancing its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various aceneuramic acid derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
NPC-09 exerts its effects by binding to immunoglobulin A (IgA) and modulating immune responses. This binding can influence various molecular pathways, including those involved in inflammation and cell signaling. The exact mechanism by which NPC-09 improves muscle function in GNE myopathy is still under investigation, but it is believed to involve the stabilization of muscle cell membranes and the reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-acetylneuraminic acid: Another sialic acid derivative with similar biological activities.
N-acetyl-DL-leucine: Used in the treatment of Niemann-Pick type C disease, with a different mechanism of action
Uniqueness of NPC-09
NPC-09 is unique due to its specific binding to immunoglobulin A and its potential therapeutic effects in GNE myopathy. Unlike other sialic acid derivatives, NPC-09 has shown promising results in clinical trials, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H21NO9 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(2R)-2-[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid;hydrate |
InChI |
InChI=1S/C11H19NO8.H2O/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15;/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17);1H2/t4-,6?,7+,8-,9-,11+;/m1./s1 |
InChI Key |
DXQYQJUKDZLOFX-JKKVJPCISA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)CO)O)NC(=O)C.O |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C.O |
Origin of Product |
United States |
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